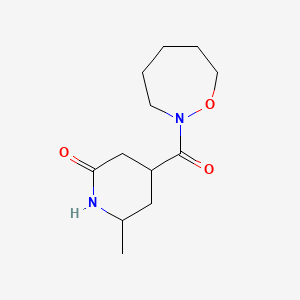![molecular formula C13H19N3O3S B6772406 [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea](/img/structure/B6772406.png)
[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea is a complex organic compound that features a unique combination of oxazepane, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazepane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene moiety can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and halogenated intermediates. Finally, the urea group is incorporated through the reaction of an isocyanate with an amine precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yielding reactions, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxazepane ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biochemical processes .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazepane ring can form hydrogen bonds with active site residues, while the thiophene moiety can participate in π-π interactions with aromatic amino acids. The urea group can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Oxazepam: A benzodiazepine with a similar oxazepane ring structure, used as an anxiolytic and sedative.
Sulfoxides and Sulfones: Oxidized derivatives of thiophene, used in medicinal chemistry and materials science.
Uniqueness
[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea is unique due to its combination of oxazepane, thiophene, and urea functional groups. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[3-(oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c14-13(18)15-10(11-5-4-8-20-11)9-12(17)16-6-2-1-3-7-19-16/h4-5,8,10H,1-3,6-7,9H2,(H3,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFDGQCUWMSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)CC(C2=CC=CS2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(Oxazepan-2-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B6772328.png)
![[3-(Oxazepane-2-carbonyl)cyclohexyl]-(oxazepan-2-yl)methanone](/img/structure/B6772331.png)

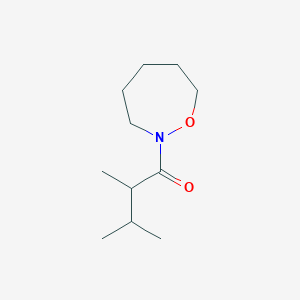
![[5-Methyl-1-(3-methylphenyl)triazol-4-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772342.png)
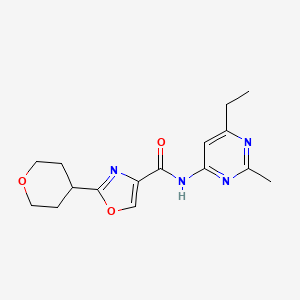
![6,6-dioxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B6772364.png)
![N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide](/img/structure/B6772372.png)
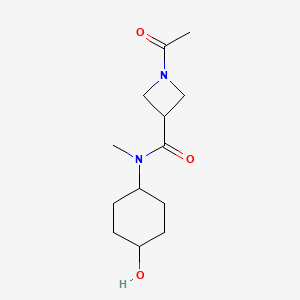
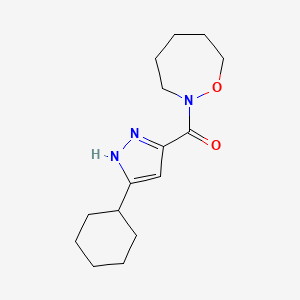
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772404.png)
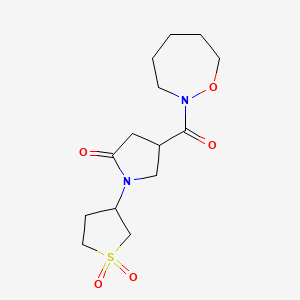
![N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide](/img/structure/B6772418.png)
